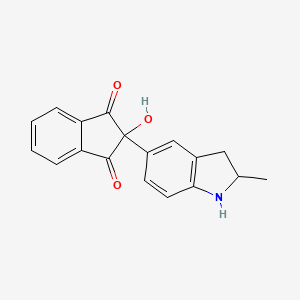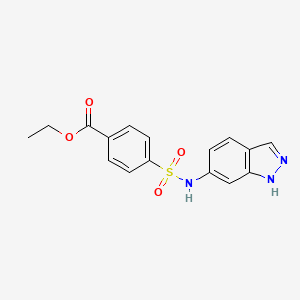
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique indene and indole structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with an indene derivative under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves a cyclization reaction to form the indene-dione structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione group to diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and indene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted indene and indole derivatives, which can be further utilized in synthetic applications or as intermediates in the production of more complex molecules.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. Their ability to interact with biological macromolecules makes them valuable tools in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its structural versatility allows for the design of materials with tailored functionalities.
作用机制
The mechanism by which 2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione: shares similarities with other indene and indole derivatives, such as:
Uniqueness
What sets this compound apart is its combined indene and indole structures, which provide a unique framework for chemical reactivity and biological activity. This dual structure allows for a broader range of interactions and applications compared to simpler indene or indole compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC 名称 |
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H15NO3/c1-10-8-11-9-12(6-7-15(11)19-10)18(22)16(20)13-4-2-3-5-14(13)17(18)21/h2-7,9-10,19,22H,8H2,1H3 |
InChI 键 |
PMUBPCAHYRLYBT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(N1)C=CC(=C2)C3(C(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-chlorophenyl)methyl]-2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B10806792.png)
![2-benzo[e][1]benzofuran-1-yl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10806796.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B10806797.png)
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B10806806.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10806814.png)
![[2-(4-methoxycarbonylpiperidin-1-yl)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10806815.png)
![4-methyl-7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B10806817.png)

![4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B10806826.png)

![1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone](/img/structure/B10806839.png)

![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-quinazolin-4-yloxyethanone](/img/structure/B10806863.png)

